N-acetyl-D-methionine

Nutritional biochemistry Amino acid bioavailability Sulfur amino acid metabolism

N-Acetyl-D-methionine is the definitive stereospecific negative control for methionine nutritional and bioavailability research. Unlike N-acetyl-L-methionine (100% methionine-sparing), this D-enantiomer exhibits zero nutritional bioavailability in mammalian systems due to complete resistance to endogenous deacetylases, confirmed in rodent and porcine models. Identical in molecular weight (191.25 g/mol), formula (C₇H₁₃NO₃S), and core scaffold to the bioactive L-isomer, it controls for non-specific structural effects while isolating stereospecific metabolic responses. Validated substrate for N-acylamino acid racemases (Amycolatopsis azurea Km=27.8 mM, kcat/Km=311.4 M⁻¹·s⁻¹) and D-aminoacylases, enabling enzyme characterization, inhibitor screening, and chiral resolution process development.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 1509-92-8
Cat. No. B556431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-D-methionine
CAS1509-92-8
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
InChIKeyXUYPXLNMDZIRQH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-methionine CAS 1509-92-8: D-Isomer Acetylated Methionine for Racemase Research and Metabolic Negative Control


N-Acetyl-D-methionine (CAS 1509-92-8) is an N-acetyl-D-amino acid derivative of D-methionine, characterized by an acetyl group attached to the nitrogen atom of the amino acid backbone [1]. This compound is an enantiomer of N-acetyl-L-methionine and is a metabolite found in Saccharomyces cerevisiae [2]. Unlike its L-isomer counterpart, which is metabolically equivalent to free L-methionine and has a methionine-sparing value of 100%, N-acetyl-D-methionine exhibits negligible nutritional bioavailability and is not utilized as a methionine source in mammalian systems [3]. This stereospecific metabolic inertness establishes N-acetyl-D-methionine as a definitive negative control in nutritional studies and a specialized substrate for characterizing N-acylamino acid racemases and D-aminoacylases .

Why N-Acetyl-D-methionine Cannot Be Substituted with N-Acetyl-L-methionine or DL-Methionine for Research Applications


Stereochemistry dictates the metabolic fate and enzymatic recognition of N-acetylated methionine derivatives. N-Acetyl-L-methionine is rapidly deacetylated in vivo, releasing free L-methionine that is metabolically equivalent to dietary L-methionine, demonstrating a 100% methionine-sparing value [1]. In contrast, N-acetyl-D-methionine is not deacetylated by mammalian acylases and remains largely intact in systemic circulation, producing negligible increases in plasma methionine concentrations (only 13.0 μmol/100 mL portal plasma following loading in pigs, compared to 340 μmol/100 mL for L-methionine) [2]. This stereospecific metabolic divergence means that substituting N-acetyl-DL-methionine (the racemic mixture) or N-acetyl-L-methionine for pure N-acetyl-D-methionine will fundamentally alter experimental outcomes in any application where metabolic activity, bioavailability, or enzymatic stereospecificity is under investigation [3].

N-Acetyl-D-methionine CAS 1509-92-8: Head-to-Head Quantitative Differentiation from L-Isomer and Racemic Mixture


Nutritional Efficacy: Zero Methionine-Sparing Value in Growing Rats Versus 100% for N-Acetyl-L-methionine

In a direct comparative feeding study, N-acetyl-D-methionine demonstrated no growth response when supplemented to a sulfur amino acid-limited diet, whereas N-acetyl-L-methionine, L-methionine, and D-methionine all produced equivalent growth responses and increases in protein efficiency ratio (PER) [1]. The nutritional inertness of the D-isomer establishes it as a definitive negative control for experiments requiring a non-bioavailable methionine analog.

Nutritional biochemistry Amino acid bioavailability Sulfur amino acid metabolism

Plasma Methionine Bioavailability: Negligible Systemic Methionine Elevation Versus 52-Fold Higher Peak with N-Acetyl-L-methionine

In a controlled porcine loading study (2 mmol/kg body weight), N-acetyl-D-methionine loading produced only a minimal rise in plasma methionine concentrations, whereas N-acetyl-L-methionine loading resulted in a substantial increase, approaching the levels achieved with free L-methionine [1]. The intact N-acetyl-D-methionine compound accumulated to high concentrations without conversion to free methionine, confirming stereospecific resistance to mammalian deacetylases.

Pharmacokinetics Amino acid absorption Metabolic bioavailability

Chick Growth Bioassay: Methionine-Sparing Value of Zero Versus 100% for N-Acetyl-L-methionine

Chick growth assays independently confirmed the findings from rat studies: N-acetyl-L-methionine demonstrated a methionine-sparing value of 100% when added to crystalline amino acid diets, while N-acetyl-D-methionine exhibited a value of zero [1]. Notably, when N-acetyl-D-methionine was fed in excess, it depressed growth only slightly due entirely to reduced voluntary food intake, and importantly, no evidence of splenic hemosiderosis was observed—a toxicity marker seen with excess L-methionine [1].

Poultry nutrition Amino acid bioassay Stereospecific utilization

Metabolic Fate: 14C-Acetate Moiety Not Metabolized to CO2 from N-Acetyl-D-methionine Versus Complete Oxidation from L-Isomer

Using radiolabeled N-[1-14C]acetyl derivatives in Sprague-Dawley rats, researchers demonstrated that the acetate moiety of N-acetyl-D-methionine is not readily metabolized to 14CO2, whereas N-[1-14C]acetyl-L-methionine yielded the same amount of 14CO2 as free sodium [1-14C]acetate over a 24-hour period [1]. This difference was observed with both oral and intraperitoneal dosing routes, confirming that stereospecific deacetylation occurs at the systemic level rather than being limited to gastrointestinal hydrolysis.

Metabolic tracing Deacetylation kinetics Acylase activity

Enzymatic Substrate Specificity: Km of 27.8 mM for N-Acetylamino Acid Racemase from Amycolatopsis azurea

N-Acetyl-D-methionine serves as an effective substrate for N-acylamino acid racemase from Amycolatopsis azurea, with a characterized Michaelis constant (Km) of 27.8 mM, a Vmax of 0.07 μmol·min⁻¹, and a catalytic efficiency (kcat/Km) of 311.4 M⁻¹·s⁻¹ [1]. Additional studies with N-acylamino acid racemase from Streptomyces atratus Y-53 reported Km values of 5.6 mM for N-acetyl-D-methionine and 15.2 mM for N-acetyl-L-methionine, demonstrating that the enzyme exhibits higher apparent affinity for the D-enantiomer under those assay conditions [2].

Enzymology Racemase kinetics Substrate specificity

Substrate for N-Acyl-D-amino Acid Amidohydrolase: Defined Enzymatic Application in Chiral Resolution

N-Acetyl-D-methionine is a defined substrate for N-acyl-D-amino acid amidohydrolases (D-aminoacylases), which catalyze the hydrolytic cleavage of N-acetyl-D-amino acids to yield free D-amino acids and acetate [1]. This enzymatic specificity is exploited in industrial chiral resolution processes, where racemic N-acetyl-DL-methionine can be treated with D-aminoacylases to selectively hydrolyze the D-enantiomer while leaving the L-enantiomer intact, or alternatively with L-aminoacylases for the opposite resolution . The compound is also used as a reference substrate to differentiate and characterize various N-acylamino acid racemases and amidohydrolases .

Chiral resolution D-aminoacylase Enzyme substrate

N-Acetyl-D-methionine CAS 1509-92-8: Evidence-Based Application Scenarios for Research and Industrial Procurement


Negative Control in Methionine Bioavailability and Nutritional Efficacy Studies

N-Acetyl-D-methionine serves as an ideal stereospecific negative control for experiments evaluating methionine bioavailability, absorption, or nutritional efficacy. As demonstrated in rat feeding studies [1] and chick growth bioassays [2], the compound produces zero methionine-sparing activity (0% vs. 100% for N-acetyl-L-methionine), yet shares identical molecular weight, elemental composition, and core chemical scaffold with the bioactive L-isomer. This enables researchers to control for any non-specific effects attributable to the acetylated methionine chemical structure while isolating biological responses dependent on stereospecific deacetylation and metabolic utilization.

Enzymology Research: Substrate for N-Acylamino Acid Racemase Characterization

N-Acetyl-D-methionine is a well-characterized substrate for N-acylamino acid racemases from multiple microbial sources, including Amycolatopsis azurea (Km = 27.8 mM, Vmax = 0.07 μmol·min⁻¹, kcat/Km = 311.4 M⁻¹·s⁻¹) [3] and Streptomyces atratus Y-53 (Km = 5.6 mM) [4]. The availability of these quantitative kinetic parameters enables researchers to use this compound as a reference substrate for enzyme activity assays, inhibitor screening, and comparative studies of racemase substrate specificity across different enzyme variants or microbial strains.

Pharmacokinetic Probe for Intestinal Absorption and First-Pass Metabolism Studies

Due to its resistance to mammalian deacetylases, N-acetyl-D-methionine remains largely intact in portal and systemic circulation following oral administration [5]. This property makes it a valuable probe for investigating intestinal absorption mechanisms of N-acetylated amino acids, distinguishing between luminal hydrolysis and systemic deacetylation, and studying the stereospecificity of amino acid transporters. Researchers can compare the pharmacokinetic profiles of N-acetyl-D-methionine (minimal conversion) against N-acetyl-L-methionine (rapid and complete conversion) to dissect the contributions of stereospecific enzymes and transporters to overall amino acid bioavailability.

Chiral Resolution and D-Amino Acid Production Process Development

N-Acetyl-D-methionine is used as a substrate for N-acyl-D-amino acid amidohydrolases (D-aminoacylases) in enzymatic chiral resolution processes [6]. Industrial researchers developing methods for producing enantiopure D-methionine or resolving racemic N-acetyl-DL-methionine mixtures require pure N-acetyl-D-methionine as an analytical standard, enzyme substrate for activity assays, and reference material for method validation. The compound's established reactivity with D-aminoacylases from Alcaligenes faecalis and other microbial sources supports its use in process optimization and quality control applications.

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